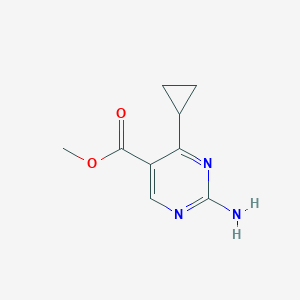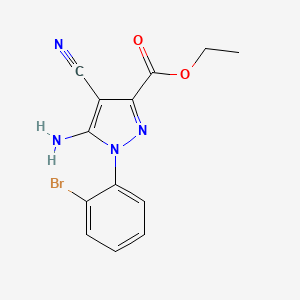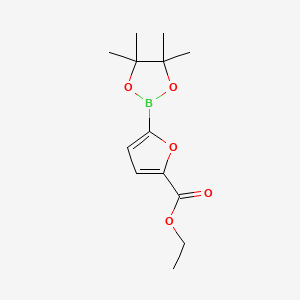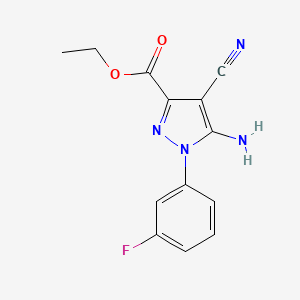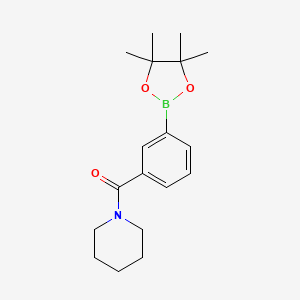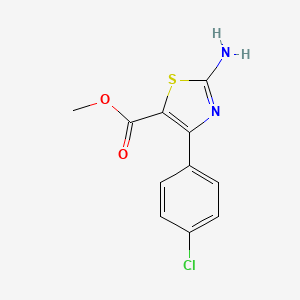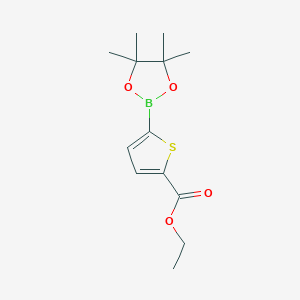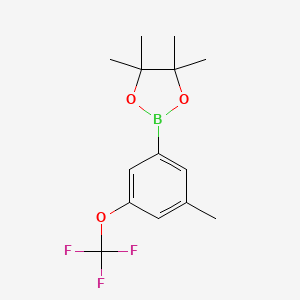
5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound . It is available for research and development use .
Molecular Structure Analysis
The molecular formula of this compound is C12H12ClN3O3 . The InChI code is 1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 281.7 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : A study by Tyrkov (2006) focused on the synthesis of modified aza heterocycles, including derivatives of 1,2,4-oxadiazoles. The research explored the reactions of these compounds with different chemicals, leading to the formation of various derivatives (Tyrkov, 2006).
Antioxidant Activity : Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including compounds with 1,2,4-oxadiazole rings. These compounds were found to possess significant antioxidant activity, some even surpassing that of ascorbic acid (Tumosienė et al., 2019).
Potential Anticancer Agents : Zhang et al. (2005) discovered that a derivative of 1,2,4-oxadiazole, specifically 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, induces apoptosis in cancer cell lines, showing potential as an anticancer agent. This compound was found to have in vivo activity in a tumor model and its molecular target was identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antimicrobial Properties : Jafari et al. (2017) explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. The synthesized compounds showed notable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition : Kalia et al. (2020) studied two newly synthesized oxadiazole derivatives for their corrosion inhibition efficiency on mild steel. The derivatives showed high inhibition efficiency, indicating potential applications in corrosion prevention (Kalia et al., 2020).
Chemosensor Applications : Ma et al. (2013) reported the development of novel anion sensors containing 1,3,4-oxadiazole groups, which showed promising results in fluoride sensing (Ma et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFOQTRAAJTHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674979 | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
1133116-15-0 | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



